molecular formula C20H17F3N4O6S B2471302 2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1396888-49-5

2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No.: B2471302
CAS No.: 1396888-49-5
M. Wt: 498.43
InChI Key: SCVIKUSSICKJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C20H17F3N4O6S and its molecular weight is 498.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxalic acid;2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2S.C2H2O4/c19-18(20,21)13-2-1-3-14(6-13)22-15(26)9-25-7-12(8-25)17-23-16(24-27-17)11-4-5-28-10-11;3-1(4)2(5)6/h1-6,10,12H,7-9H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVIKUSSICKJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure incorporating a thiophene ring and an oxadiazole moiety, which are known for enhancing biological activity. The presence of trifluoromethyl groups is also significant as they can influence the lipophilicity and metabolic stability of the compound.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • A study highlighted that oxadiazole derivatives can inhibit the growth of Mycobacterium bovis BCG, showcasing potential as antitubercular agents .
  • Another investigation reported that specific 1,3,4-oxadiazole compounds showed high efficacy against Clostridium difficile, with minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics like vancomycin .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. The compound may exhibit:

  • Inhibition of Tumor Growth : Studies have shown that certain oxadiazole derivatives can inhibit tubulin polymerization and induce mitotic arrest in cancer cell lines . For example, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and A549 .
  • Mechanism of Action : The mechanisms often involve apoptosis induction through caspase pathways and inhibition of key signaling pathways such as NF-kB .

Anti-inflammatory Activity

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Research suggests that modifications to the oxadiazole structure can enhance its ability to reduce inflammation markers in vitro and in vivo models .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Antitubercular Activity :
    • Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antitubercular activity. Some compounds demonstrated strong inhibition against Mycobacterium bovis BCG both in active and dormant states .
  • Anticancer Screening :
    • A study on novel 1,3,4-oxadiazole derivatives indicated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 0.31 to 9.9 µM depending on the specific derivative tested .

Scientific Research Applications

Overview

The compound 2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a complex organic molecule featuring multiple heterocyclic structures, including thiophene and oxadiazole rings. Its unique chemical structure suggests significant potential for various scientific applications, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer activity . The presence of the oxadiazole and thiophene moieties is often linked to enhanced cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : Preliminary studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and leukemia (U937) cell lines .
  • Mechanism of Action : The proposed mechanism involves the activation of apoptotic pathways, including caspase activation and modulation of p53 expression, which are crucial for cell cycle regulation and apoptosis .

Antimicrobial Activity

Compounds containing thiophene and oxadiazole rings have been reported to possess antimicrobial properties :

  • Effectiveness Against Bacteria : Studies indicate that these compounds can disrupt bacterial cell wall synthesis and interfere with metabolic pathways, making them effective against both gram-positive and gram-negative bacteria .
  • Potential Applications : Such antimicrobial properties suggest potential applications in developing new antibiotics or treatments for resistant bacterial strains.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent :

  • Inhibition of Cytokines : In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play significant roles in inflammatory responses .
  • Mechanism Insights : This activity may stem from its ability to modulate signaling pathways associated with inflammation, although further research is needed to elucidate specific molecular targets .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Anticancer Research : A study published in a peer-reviewed journal highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, reporting cytotoxic effects against various cancer cell lines with mechanisms involving apoptosis .
  • Antimicrobial Studies : Another research article focused on the synthesis and biological evaluation of thiophene-containing compounds, demonstrating their effectiveness against a range of pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.